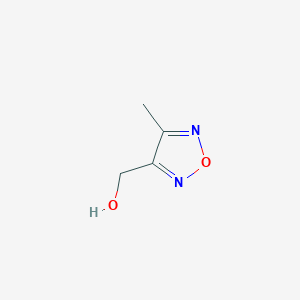

(4-Methyl-1,2,5-oxadiazol-3-yl)methanol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanol typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), polyphosphoric acid (PPA), and trifluoroacetic anhydride ((CF3CO)2O) . The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity, possibly through continuous flow processes or other scalable techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methyl-1,2,5-oxadiazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxymethyl group to a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce different substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted oxadiazole derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds, including (4-Methyl-1,2,5-oxadiazol-3-yl)methanol, exhibit promising anticancer properties. Research has shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study:

A study demonstrated that certain oxadiazole derivatives could effectively inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The specific role of this compound in these processes is currently under investigation, with preliminary results suggesting it may enhance the efficacy of existing chemotherapeutic agents .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of oxadiazole derivatives. Compounds similar to this compound have been studied for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases.

Research Findings:

A recent publication highlighted the synthesis and evaluation of selective MAO-B inhibitors based on oxadiazole scaffolds. These compounds showed significant inhibition of MAO-B activity, suggesting potential therapeutic applications in treating conditions like Parkinson's disease .

Polymer Chemistry

This compound can also be utilized in polymer chemistry as a building block for advanced materials. Its unique structure allows for the formation of polymers with desirable thermal and mechanical properties.

Application Example:

Research has indicated that incorporating oxadiazole units into polymer matrices can enhance thermal stability and mechanical strength. This is particularly relevant for developing materials used in high-performance applications such as aerospace and automotive industries .

Pesticidal Properties

The potential use of this compound as a pesticide is being explored due to its structural similarity to known agrochemicals.

Case Study:

In preliminary studies, certain oxadiazole derivatives demonstrated effective insecticidal activity against common agricultural pests. The mechanism appears to involve disruption of metabolic pathways crucial for pest survival .

Data Summary Table

Mécanisme D'action

The mechanism of action of (4-Methyl-1,2,5-oxadiazol-3-yl)methanol varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins, thereby exerting its therapeutic effects . For example, it has been shown to inhibit thymidylate synthetase, preventing DNA synthesis and exhibiting antitumor activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Methyl-1,2,4-oxadiazol-3-yl)methanol

- (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

- (4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)methanol

Uniqueness

(4-Methyl-1,2,5-oxadiazol-3-yl)methanol is unique due to its specific structure, which imparts distinct chemical and biological properties.

Activité Biologique

(4-Methyl-1,2,5-oxadiazol-3-yl)methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features an oxadiazole ring, which is known for its ability to interact with various biological targets. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety may interact with active sites of enzymes, potentially inhibiting their function. This mechanism has been observed in similar compounds where oxadiazole derivatives act as enzyme inhibitors.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Research indicates that oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition zones in agar diffusion tests:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings indicate that this compound has potential as an antimicrobial agent.

Anticancer Activity

In a separate study focusing on its anticancer properties, this compound was tested on various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The compound demonstrated a dose-dependent reduction in cell viability across all tested lines, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other oxadiazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity (IC) |

|---|---|---|

| This compound | Moderate | 25 µM (MCF-7) |

| (5-Methyl-1,2,4-oxadiazole) | High | 15 µM (MCF-7) |

| (3-Amino-1,2,4-oxadiazole) | Low | 40 µM (MCF-7) |

This table illustrates that while this compound shows promising activity, other derivatives may exhibit superior properties in specific contexts.

Propriétés

IUPAC Name |

(4-methyl-1,2,5-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-4(2-7)6-8-5-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLPMMNZIDPBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365486 | |

| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78441-74-4 | |

| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.